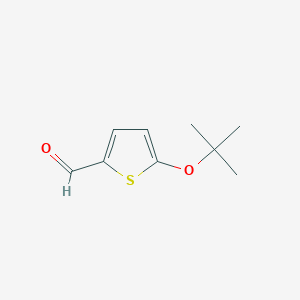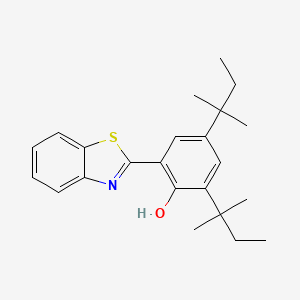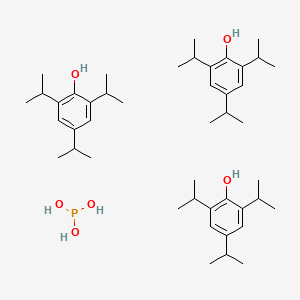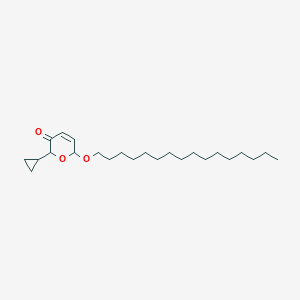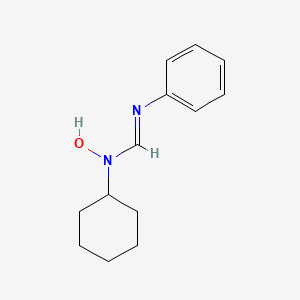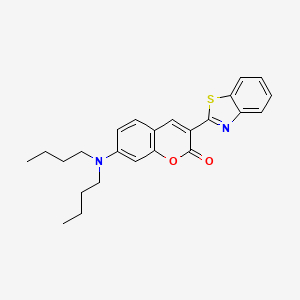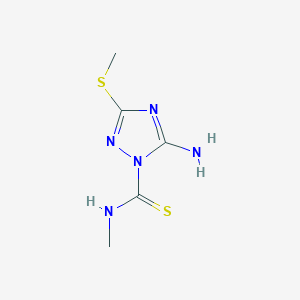
Azane;3,3,3-trifluoropropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt is a synthetic compound with the molecular formula C3H8F3NO3S.
Vorbereitungsmethoden
The synthesis of Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt involves several stepsThe reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar principles. Large-scale production often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction could yield simpler fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving fluorinated compounds and their interactions with biological systems .
Industrially, it can be used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt involves its interaction with specific molecular targets and pathways. The fluorinated groups in the compound can interact with various enzymes and receptors, potentially altering their activity. The sulfoethyl group may also play a role in these interactions, contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt can be compared with other similar compounds, such as trifluoromethanesulfonic acid and perfluorooctanesulfonic acid. While these compounds share some structural similarities, Poly(difluoromethylene), alpha-fluoro-omega-(2-sulfoethyl)-, ammonium salt is unique due to its specific combination of fluorinated and sulfoethyl groups .
Similar compounds include:
- Trifluoromethanesulfonic acid
- Perfluorooctanesulfonic acid
- Fluorinated sulfonic acids
Eigenschaften
CAS-Nummer |
80010-38-4 |
|---|---|
Molekularformel |
C3H8F3NO3S |
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
azane;3,3,3-trifluoropropane-1-sulfonic acid |
InChI |
InChI=1S/C3H5F3O3S.H3N/c4-3(5,6)1-2-10(7,8)9;/h1-2H2,(H,7,8,9);1H3 |
InChI-Schlüssel |
GIDMOIHRORVCCV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)C(F)(F)F.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
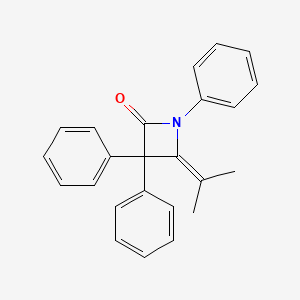

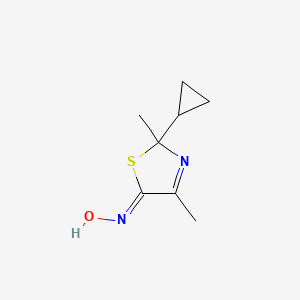
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
